N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-30-12-4-11-26-22(28)18-8-7-15(13-19(18)23(26)29)21(27)24-10-9-16-14-25-20-6-3-2-5-17(16)20/h2-3,5-8,13-14,25H,4,9-12H2,1H3,(H,24,27) |
InChI Key |
YFHVMIDRMCIYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Phthalic Anhydride-Based Cyclization
A common approach involves reacting substituted phthalic anhydrides with amines. For example:
Nitroethylindole Rearrangement
3-(2-Nitroethyl)-1H-indoles undergo phosphoryl chloride-mediated spirocyclization to generate 2-(1H-indol-2-yl)acetonitrile intermediates, which are oxidized to isoindole derivatives.
Introduction of the Indole Ethyl Side Chain
The N-[2-(1H-indol-3-yl)ethyl] group is introduced via nucleophilic substitution or amidation.
Amidation with Indole Ethylamine
Alkylation of Indole Derivatives
Alternative routes involve alkylating pre-formed isoindole cores with indole-containing alkyl halides:
Methoxypropyl Side-Chain Functionalization
The 3-methoxypropyl group is introduced early or late in the synthesis, depending on the strategy.
Early-Stage Alkylation
Late-Stage Coupling
Post-cyclization, the methoxypropyl group is attached via Mitsunobu or Ullmann coupling:
Optimization and Scalability
Solvent and Catalyst Screening
Temperature Effects
-
Amidation : Yields drop below 60% at temperatures >40°C due to decomposition.
-
Cyclization : Reflux (100–110°C) improves reaction rates but risks byproduct formation.
Purification and Characterization
-
Chromatography : Silica gel (EtOAc/hexane, 1:4) is standard for intermediate isolation.
-
Recrystallization : Ethanol/acetone mixtures yield high-purity final products (≥98% by HPLC).
-
Spectroscopy : 1H/13C NMR and HRMS confirm structural integrity.
Challenges and Solutions
-
Byproduct Formation : Nitroethylindole intermediates may decompose; Na2S2O5 in DMAC suppresses side reactions.
-
Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity of hydrophobic intermediates.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Phthalic Anhydride | 3 | 52 | Low | High |
| Nitroethylindole | 4 | 45 | Moderate | Moderate |
| Late-Stage Alkylation | 5 | 40 | High | Low |
Industrial-Scale Adaptations
Patent EP2420490B1 describes a scalable route using racemic resolution and salt formation to improve yield (75–82%). Key steps include:
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups in the dioxoisoindole structure can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole derivatives exhibit significant anticancer properties. The specific compound N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study: In Vitro Antitumor Activity
In a study published in Pharmaceuticals, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT116 | 12.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural components contribute to its efficacy in inhibiting bacterial growth.
Case Study: Antimicrobial Evaluation
A comparative study assessed the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics .
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Neuropharmacological Applications
The indole structure is also associated with neuropharmacological effects. Research suggests that derivatives of this compound may have potential as anxiolytics or antidepressants.
Case Study: Behavioral Studies
In animal models, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. This suggests a potential role in treating anxiety disorders .
Synthesis and Production Methods
The synthesis of this compound can be achieved through various organic reactions involving indole derivatives and appropriate alkylating agents.
Synthetic Route Overview
- Indole Preparation : Start with commercially available indole derivatives.
- Alkylation : React with 3-methoxypropyl halides under basic conditions.
- Formation of Dioxo Group : Utilize oxidation methods to introduce the dioxo functionality.
- Carboxamide Formation : Conclude with amide coupling reactions.
Industrial Production Considerations
For large-scale production, optimization of reaction conditions is crucial to enhance yield and purity. Techniques such as high-throughput screening and continuous flow reactions may be employed to streamline the synthesis process.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Bioactivity
Core Scaffold Variations :
- The target compound’s 1,3-dioxoisoindole core distinguishes it from Apremilast’s phthalimide derivative, which includes a sulfonyl group critical for PDE4 inhibition .
- The diethylphenyl-substituted isoindole (CAS 100825-65-8) lacks the methoxypropyl group, reducing polarity and likely altering pharmacokinetics .
PDAT () shares the indol-3-yl ethyl chain but replaces the isoindole with a propane-diamine group, leading to distinct inhibition mechanisms against INMT .
Pharmacological Implications :
- Apremilast’s ethoxy-methoxyphenyl group enables anti-inflammatory effects via PDE4, whereas the target compound’s indole and methoxypropyl groups suggest CNS-targeted activity (e.g., serotonin receptor modulation) .
- The absence of a sulfonyl or phosphodiesterase-binding moiety in the target compound likely precludes PDE4 inhibition, highlighting scaffold-specific therapeutic niches.
Physicochemical and ADMET Properties
Lipophilicity :
Metabolic Stability :
- The indol-3-yl ethyl chain may undergo cytochrome P450-mediated oxidation, similar to tryptamine derivatives, necessitating structural optimization for metabolic resistance .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the presence of an indole moiety and a dioxoisoindole core. Its IUPAC name reflects its complex structure, which includes various functional groups that contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. For instance, related compounds have shown significant activity against both Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). One study reported a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL against MRSA for similar indole derivatives .
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key bacterial enzymes. For example, molecular docking studies suggest that these compounds can effectively bind to target proteins such as RelA/SpoT homologs in bacteria, which are crucial for their survival and pathogenicity . Additionally, the interaction with human Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and Nuclear Factor Kappa B (NF-KB) has been proposed to enhance their antioxidant activities .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies indicate that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds related to this class have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to normal fibroblast cells .
Pharmacokinetics
Pharmacokinetic studies utilizing bioinformatics tools reveal that compounds like this compound possess favorable absorption properties and good blood-brain barrier (BBB) permeability. This suggests potential for central nervous system (CNS) applications .
Case Studies
Several case studies have documented the efficacy of indole derivatives in clinical settings:
- Case Study on MRSA : A compound structurally related to this compound demonstrated a potent effect against MRSA strains with MIC values significantly lower than traditional antibiotics .
- Anticancer Trials : Clinical trials involving indole-based compounds have reported promising results in reducing tumor sizes in patients with non-small cell lung cancer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves constructing the isoindole-1,3-dione core first, followed by introducing substituents. For example:
- Step 1 : Prepare the isoindole-1,3-dione backbone via condensation reactions using reagents like phthalic anhydride derivatives ( ).
- Step 2 : Introduce the 3-methoxypropyl group at position 2 via alkylation (e.g., using 3-methoxypropyl bromide under basic conditions) ( ).
- Step 3 : Attach the N-[2-(1H-indol-3-yl)ethyl]carboxamide group via amide coupling (e.g., EDC/HOBt-mediated coupling) ( ).
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Methodology : Co-crystallize the compound with solvents (e.g., ethanol or DMSO) and perform single-crystal X-ray diffraction.
- Key Parameters : Analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between the carboxamide and isoindole-dione moieties) ().
- Example : Similar isoindole derivatives showed planar isoindole cores with substituents adopting specific orientations to minimize steric hindrance ( ).
Advanced Research Questions
Q. What strategies mitigate metabolic instability of the indole-ethyl moiety in in vivo studies?
- Approach :
- Structural Modifications : Replace the ethyl linker with a cyclopropyl or fluorinated group to reduce oxidative metabolism ( ).
- Prodrug Design : Mask the indole NH with a cleavable protecting group (e.g., acetyl) to enhance bioavailability ( ).
Q. How does the 3-methoxypropyl group influence target binding affinity in kinase inhibition assays?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents (e.g., ethoxypropyl, hydroxypropyl) and test against kinase panels (e.g., c-Met, VEGFR2).
- Computational Docking : Use molecular dynamics simulations to assess hydrophobic interactions between the methoxy group and kinase ATP-binding pockets ( ).
Q. How to address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
- Resolution :
- Solubility Screening : Use standardized protocols (e.g., shake-flask method) across solvents (DMSO, ethanol, hexane) at 25°C.
- Structural Analysis : Correlate solubility with crystal packing (e.g., tight intermolecular H-bonding in polar solvents reduces solubility) ().
Experimental Design & Data Analysis
Q. What in vitro models are suitable for evaluating this compound’s anti-proliferative activity?
- Design :
- Cell Lines : Use cancer lines with c-Met overexpression (e.g., NIH3T3/TPR-Met, U-87 MG) ( ).
- Controls : Include a reference inhibitor (e.g., AMG 458) and vehicle controls ( ).
Q. How to optimize reaction yields for the isoindole-1,3-dione core synthesis?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
